An In-depth Technical Guide to 7-Methyl-6-thioguanosine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 7-Methyl-6-thioguanosine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and primary applications of 7-Methyl-6-thioguanosine (MESG). It is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug discovery, and analytical chemistry.
Core Chemical Properties and Structure
7-Methyl-6-thioguanosine is a synthetic purine (B94841) nucleoside analog. Its unique structure and properties make it a valuable tool in biochemical assays.
Chemical Structure
The structure of 7-Methyl-6-thioguanosine is characterized by a guanosine (B1672433) core that is methylated at the N7 position of the purine ring and has a sulfur atom replacing the oxygen at the C6 position.
IUPAC Name: 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-6-thioxo-6,9-dihydro-1H-purin-7-ium[1]
Chemical Formula: C₁₁H₁₅N₅O₄S[2]
Molecular Weight: 313.33 g/mol [2]
SMILES: C[n+]1cn(c2c1nc(nc2N)[S-])[C@H]3--INVALID-LINK--CO)O">C@@HO
InChI Key: RFHIWBUKNJIBSE-KQYNXXCUSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of 7-Methyl-6-thioguanosine is presented in the table below for easy reference.
| Property | Value | Reference |
| Melting Point | >175 °C (decomposes) | |
| Solubility | DMF: 50 mg/mLDMSO: 30 mg/mLPBS (pH 7.2): 10 mg/mL | [1] |
| UV Absorption Maxima (λmax) | 212, 263, 345 nm | [1] |
| Appearance | Pale yellow crystalline powder |
Synthesis and Characterization
While 7-Methyl-6-thioguanosine is commercially available from various suppliers, understanding its synthesis and characterization is crucial for researchers who may need to prepare it in-house or verify its purity.
Chemical Synthesis
A detailed, publicly available, step-by-step chemical synthesis protocol for 7-Methyl-6-thioguanosine is not readily found in the searched literature. However, the synthesis of related thiopurine nucleosides often involves the thionation of the corresponding guanosine derivative. For instance, the synthesis of 6-thioguanosine (B559654) can be achieved by treating guanosine with a thionating agent like Lawesson's reagent or phosphorus pentasulfide in a suitable solvent. Subsequent methylation at the N7 position would yield 7-Methyl-6-thioguanosine.
An alternative approach involves the enzymatic synthesis of mRNA capped with 7-methyl-6-thioguanosine using 6-thioguanosine triphosphate (6SGTP) as a substrate, which indicates the possibility of enzymatic routes for the synthesis of the nucleoside itself.[3]
Analytical Characterization
Standard analytical techniques are used to confirm the identity and purity of 7-Methyl-6-thioguanosine.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of 7-Methyl-6-thioguanosine. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation analysis in MS/MS would further elucidate the structure by showing characteristic losses of the ribose moiety and fragments of the purine base. While specific MS data for MESG was not found, LC-MS/MS methods have been developed for the quantification of the related compound 6-thioguanine (B1684491) and its metabolites in biological samples.[6][7]
Mechanism of Action and Applications in Research
The primary utility of 7-Methyl-6-thioguanosine in research is as a chromogenic substrate for the continuous spectrophotometric assay of inorganic phosphate (B84403) (Pi).[1][8][9] This application is pivotal for studying the kinetics of various phosphate-releasing enzymes.
Principle of the Phosphate Assay
The assay is based on the enzymatic phosphorolysis of 7-Methyl-6-thioguanosine by purine nucleoside phosphorylase (PNP). In the presence of inorganic phosphate, PNP catalyzes the cleavage of the glycosidic bond in MESG, yielding ribose-1-phosphate (B8699412) and 7-methyl-6-thioguanine.[8][9][10]
The product, 7-methyl-6-thioguanine, has a significantly different UV-Vis absorption spectrum compared to the substrate, with a maximum absorbance at approximately 360 nm.[8] The rate of increase in absorbance at this wavelength is directly proportional to the rate of inorganic phosphate production.
Experimental Protocols
This protocol provides a general framework for quantifying inorganic phosphate using the MESG assay.
-
Reagent Preparation:
-
Assay Setup:
-
In a cuvette or microplate well, combine the reaction buffer, PNP solution, and the sample containing an unknown concentration of inorganic phosphate.
-
Initiate the reaction by adding the 7-Methyl-6-thioguanosine stock solution.
-
-
Data Acquisition:
-
Immediately measure the change in absorbance at 360 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The concentration of inorganic phosphate is calculated by comparing the rate to a standard curve generated with known concentrations of phosphate.[11]
-
This protocol is adapted for measuring the activity of enzymes that hydrolyze ATP or GTP, releasing inorganic phosphate.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the reaction buffer, 7-Methyl-6-thioguanosine, purine nucleoside phosphorylase, and the ATPase or GTPase enzyme to be assayed.[10]
-
-
Initiation of Reaction:
-
Start the reaction by adding the substrate (ATP or GTP).
-
-
Continuous Monitoring:
-
Continuously monitor the increase in absorbance at 360 nm.
-
-
Calculation of Enzyme Activity:
-
The rate of phosphate release is calculated from the rate of change in absorbance, using the extinction coefficient of 7-methyl-6-thioguanine. The enzyme activity is then expressed in units such as µmol of phosphate released per minute per mg of enzyme.
-
Role in Signaling Pathways
It is important to clarify that 7-Methyl-6-thioguanosine is not known to be directly involved in cellular signaling pathways. Its utility lies in its application as an analytical tool to study the enzymes that are key components of these pathways. For instance, by measuring the activity of protein phosphatases and GTPases, researchers can investigate the regulation of signaling cascades involved in processes like cell growth, differentiation, and apoptosis. The related compound, 6-thioguanine, is a known anticancer and immunosuppressive drug that does get incorporated into DNA and RNA and can affect signaling pathways, but MESG's role is distinct as a laboratory reagent.
Conclusion
7-Methyl-6-thioguanosine is a powerful tool for researchers in the life sciences. Its well-characterized chemical and physical properties, combined with its specific application in a sensitive and continuous phosphate assay, make it indispensable for the kinetic analysis of a wide range of phosphate-releasing enzymes. This guide provides the essential information needed to effectively utilize this compound in a research setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00059E [pubs.rsc.org]
- 4. 7-Methylguanosine | C11H16N5O5+ | CID 135445750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-THIOGUANOSINE(85-31-4) 1H NMR [m.chemicalbook.com]
- 6. LC-MS/MS coupled with stable isotope dilution method for the quantification of 6-thioguanine and S(6)-methylthioguanine in genomic DNA of human cancer cells treated with 6-thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 7-Methyl-6-thioguanosine (MESG) | LGC, Biosearch Technologies [biosearchtech.com]
- 10. The ATPase Activity of Escherichia coli Expressed AAA+-ATPase Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
